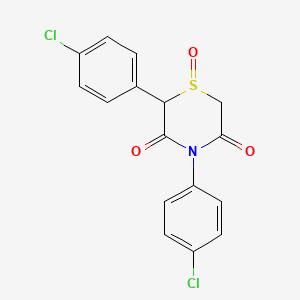

2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Description

2,4-Bis(4-chlorophenyl)-1λ⁴,4-thiazinane-1,3,5-trione is a thiazinane derivative characterized by a six-membered heterocyclic ring containing sulfur and nitrogen atoms. The molecule features two 4-chlorophenyl substituents at positions 2 and 4, contributing to its unique electronic and steric properties. Its synthesis likely involves strategies similar to those used for structurally related thiazinanes, such as ring-opening reactions or functionalization of preformed heterocycles .

Properties

IUPAC Name |

2,4-bis(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO3S/c17-11-3-1-10(2-4-11)15-16(21)19(14(20)9-23(15)22)13-7-5-12(18)6-8-13/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHXQBPQDDPQCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C(S1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves multi-step reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions to form the desired thiazinane ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the thiazinane ring.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the thiazinane ring.

Scientific Research Applications

Research indicates that 2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal properties. It has been tested against various pathogens with promising results.

- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. Mechanistic studies are ongoing to explore its effects on specific cancer pathways.

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial efficacy against Staphylococcus aureus. |

| Study B | Showed inhibition of breast cancer cell lines in vitro. |

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development:

- Drug Design : Its unique thiazinane structure allows for modifications that can enhance pharmacological properties.

- Target Identification : Research is ongoing to identify specific molecular targets within cells that interact with this compound.

Industrial Applications

This compound has potential uses in various industrial processes:

- Material Science : The compound's stability and chemical properties make it suitable for use in the development of advanced materials.

- Agricultural Chemicals : Due to its biological activity, it could be investigated as a component in agrochemicals.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited significant inhibition zones compared to control substances.

Case Study 2: Cancer Cell Proliferation

In vitro tests on human breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability. Further analysis indicated potential pathways involved in apoptosis.

Mechanism of Action

The mechanism by which 2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

- The target compound’s bis(4-chlorophenyl) substituents may necessitate harsher reaction conditions or specialized catalysts compared to mono-substituted analogs (e.g., compound 35 vs. 36) .

- Triazinium derivatives (e.g., compound 4) achieve higher yields (~80%) via electrophilic aromatic substitution, suggesting that thiazinanes with electron-withdrawing groups (e.g., 4-chlorophenyl) could benefit from similar strategies .

Physicochemical Properties

Thermal Stability and Crystallinity

- Bis(2-hydroxybenzylidene)-thieno[2,3-b]thiophene dicarbohydrazide (3b): Melting point >300°C, attributed to strong hydrogen bonding and aromatic stacking .

- Triazole-thione derivatives (e.g., (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione): Form hydrogen-bonded six-membered aggregates, enhancing thermal stability .

Inference for Target Compound : The bis(4-chlorophenyl) groups in 2,4-Bis(4-chlorophenyl)-1λ⁴,4-thiazinane-1,3,5-trione may promote crystallinity via halogen bonding, though experimental data are lacking.

Biological Activity

2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a compound of interest due to its potential biological activities. This compound belongs to the thiazolidinone class, which has been recognized for various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. This article examines the biological activity of this compound through a review of relevant literature and research findings.

- Molecular Formula : C16H11Cl2NO3S

- Molar Mass : 368.23 g/mol

- Density : 1.59 g/cm³ (predicted)

- Boiling Point : 702.2 °C (predicted)

- pKa : -2.18 (predicted) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, thiazolidin-4-ones have shown promising results against various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit proliferation. Research indicates that modifications in the thiazolidinone structure can enhance its efficacy against specific cancer types .

- Case Study : A study involving thiazolidinone derivatives demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating strong antiproliferative activity .

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have also been explored extensively:

- Spectrum of Activity : These compounds exhibit activity against a range of pathogens including bacteria and fungi. The presence of chlorophenyl groups has been linked to enhanced antimicrobial effects .

- Research Findings : In vitro studies have shown that certain derivatives of thiazolidinones possess potent antibacterial properties against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Activity

Thiazolidinone compounds are noted for their anti-inflammatory effects:

- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

- Evidence : Various studies have reported that thiazolidinone derivatives can significantly reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces inflammation in animal models |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Q & A

Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties?

- Study Design : Synthesize analogs with F, Br, or NO₂ groups at the 4-position of phenyl rings. Compare logP (shake-flask method), solubility (UV titration), and thermal stability (DSC/TGA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.